N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide
Description
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Properties
IUPAC Name |
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-9(11(2)5-6-11)12(3)16(13,14)10-4-7-15-8-10/h4,7-9H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNUZGYCPUBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)S(=O)(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide can be achieved through a multi-step process involving the formation of the thiophene ring, introduction of the sulfonamide group, and subsequent functionalization. One common method involves the following steps:
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Functionalization: The final step involves the alkylation of the sulfonamide with N-methyl-N-[1-(1-methylcyclopropyl)ethyl]amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or arylated thiophene derivatives.
Scientific Research Applications
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The thiophene ring may also participate in π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position of the thiophene ring.
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]benzene-3-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]thiophene-3-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene derivatives. The cyclopropyl group also adds steric hindrance, affecting the compound’s interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
